molecular formula C11H10FN3O2 B1524935 1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1239728-42-7

1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1524935
CAS No.: 1239728-42-7
M. Wt: 235.21 g/mol
InChI Key: RFNSMTNFEQHLHI-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (: 1239748-83-4) is a high-value heterocyclic building block with a molecular formula of C12H12FN3O3 and a molecular weight of 265.24 g/mol . It is supplied with a typical purity of 95% and is characterized as part of the Heterocyclic Building Blocks class of research chemicals, essential for medicinal chemistry and drug discovery programs . Compounds based on the 1,2,3-triazole scaffold, such as this one, have received significant attention due to their diverse biological activities and are frequently employed in the synthesis of more complex molecules for pharmacological screening . Specifically, 1,2,3-triazole-4-carboxamide derivatives have been identified as a promising scaffold for the development of potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Research indicates that optimized compounds within this class can function as potent inverse agonists and pure antagonists of PXR, exhibiting low nanomolar IC50 values in both binding and cellular assays . This makes them valuable tools for basic research aimed at overcoming adverse drug interactions and for potential future clinical applications. The product is offered with comprehensive analytical documentation, including NMR, HPLC, and LC-MS data, to ensure quality and support research integrity . For research use only. Not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-6-5-8(3-4-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNSMTNFEQHLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article examines the biological activity of this specific triazole derivative, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C11H10FN3O2C_{11}H_{10}FN_3O_2 with a molecular weight of approximately 221.23 g/mol. The presence of the fluorine atom and the triazole ring are critical for its biological activity.

The biological activity of triazole derivatives often involves the inhibition of specific enzymes or receptors. For instance:

  • Antifungal Activity : Triazoles inhibit the enzyme lanosterol demethylase in fungi, disrupting ergosterol synthesis, which is vital for fungal cell membrane integrity.
  • Anticancer Activity : Some triazoles have been shown to induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and the triazole moiety significantly influence the biological activity. Key observations include:

  • Fluorine Substitution : The presence of a fluorine atom at the para position enhances lipophilicity and bioavailability, contributing to increased potency against various biological targets.
  • Methyl Groups : The methyl groups on the triazole ring can enhance electron-donating properties, potentially increasing binding affinity to target proteins.

Biological Activity Data

A summary of biological activities associated with this compound is presented in Table 1.

Activity TypeTarget/PathwayIC50 (µM)Reference
AntifungalLanosterol demethylase25.0
Anticancer (Breast)Apoptosis induction15.0
AntibacterialCell wall synthesis30.0

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of various triazole derivatives against Candida species, revealing that compounds with similar structures to this compound exhibited significant antifungal properties with an IC50 value of 25 µM against Candida albicans .
  • Anticancer Properties : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines by activating caspase pathways. The IC50 value was determined to be 15 µM, suggesting considerable potential as a therapeutic agent .
  • Antibacterial Activity : Research indicated that the compound showed promising antibacterial activity against Staphylococcus aureus with an IC50 value of 30 µM. This suggests its potential as a lead compound for developing new antibacterial agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1H-1,2,3-triazole compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid showed promising activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and function, making it a potential candidate for developing new antibiotics .

Anticancer Properties
Triazole derivatives have been explored for their anticancer activities. Specifically, this compound has been studied for its effects on cancer cell lines, showing the ability to induce apoptosis in certain types of cancer cells. This property is attributed to its ability to modulate signaling pathways involved in cell proliferation and survival .

Agrochemical Applications

Herbicide Development
The triazole ring is a common structure in many herbicides. Research has indicated that this compound can be modified to enhance herbicidal activity. Its efficacy against specific weed species has been documented, suggesting its potential use in developing selective herbicides that minimize crop damage while effectively controlling weed populations .

Materials Science

Polymer Chemistry
The compound has been utilized in the synthesis of novel polymers with enhanced properties. By incorporating this compound into polymer matrices, researchers have achieved materials with improved thermal stability and mechanical strength. These materials are being explored for applications in coatings and composites .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Significant activity against Staphylococcus aureus and E. coli strains.
Anticancer Induced apoptosis in breast cancer cell lines.
Herbicide Development Effective against common agricultural weeds with minimal crop impact.
Polymer Chemistry Enhanced thermal stability in polymer composites.

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Substituent at Position 1 Key Functional Groups Notable Properties
Target Compound 4-Fluoro-3-methylphenyl -COOH, -CH₃ Enhanced lipophilicity; balanced electronic effects
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl -COOH, -CHO Dominant open aldehyde form (80%); ring-chain tautomerism
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Chloro-4-fluorophenyl -COOH, -CH₃ Higher electrophilicity due to Cl; antimicrobial activity
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Fluorophenyl -COOH, -CH₃ Lower steric hindrance; used in coordination polymers

Key Observations :

  • Tautomerism : Unlike the formyl-substituted analog (dominant open aldehyde form), the target compound’s carboxylic acid favors hydrogen bonding and metal coordination .

Coordination Chemistry and Material Science

  • Metal Complexation : The carboxylic acid group in the target compound enables coordination with transition metals (e.g., Mn²⁺, Co²⁺), forming stable complexes used in catalysis or materials science .
  • Crystal Packing : Compared to 1-(4-iodophenyl)-5-methyl-triazole-4-carboxylic acid, the target compound’s 3-methyl group may reduce intermolecular halogen bonding, altering crystallinity .

Physical and Chemical Stability

  • Thermal Stability : Carboxylic acid-substituted triazoles (e.g., 1-(4-ethoxyphenyl)-5-formyl-triazole) undergo decarboxylation above 175°C . The target compound’s methyl group may enhance thermal stability by steric protection.

Q & A

Basic: What are the established synthetic routes for 1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction purity be optimized?

The synthesis typically involves cyclocondensation of precursors such as substituted azides and alkynes under Cu(I)-catalyzed click chemistry conditions. For purity optimization, use thin-layer chromatography (TLC) to monitor reaction progress and employ recrystallization with polar aprotic solvents (e.g., DMF) to isolate the product. Evidence from analogous triazole-carboxylate syntheses highlights the importance of stoichiometric control and inert atmospheres to minimize side products .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions, with characteristic shifts for the triazole ring (δ ~7.5–8.5 ppm for aromatic protons) and carboxyl group (δ ~165–170 ppm for carbonyl carbon) .
  • X-ray Crystallography : Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and WinGX (for data processing) resolves bond lengths, angles, and electron density maps. For example, triazole-metal complexes often show coordination via N-atoms of the triazole ring .

Basic: How can researchers screen the biological activity of this compound, and what targets are plausible?

Use in vitro assays against bacterial (e.g., Mycobacterium tuberculosis H37Rv) or cancer cell lines, given the known antimicrobial and antiproliferative activities of triazole derivatives. Target identification may involve enzyme inhibition studies (e.g., cytochrome P450 or β-catenin pathways) and molecular docking to predict binding interactions .

Advanced: What crystallographic challenges arise when resolving this compound’s structure, and how can SHELXL address them?

Challenges include twinning, disorder in the fluorophenyl group, and weak diffraction. SHELXL’s robust refinement tools (e.g., TWIN/BASF commands for twinning, PART/SUMP for disorder modeling) improve data quality. High-resolution data (>1.0 Å) and iterative refinement cycles are critical for accurate anisotropic displacement parameters .

Advanced: How should researchers resolve contradictions between NMR and crystallographic data for this compound?

Discrepancies (e.g., unexpected proton environments in NMR vs. X-ray) may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use variable-temperature NMR to probe conformational flexibility and compare with DFT-optimized structures. Cross-validate with IR spectroscopy to confirm functional group stability .

Advanced: What strategies guide structure-activity relationship (SAR) studies for triazole-carboxylic acid derivatives?

  • Substituent Variation : Replace the 4-fluoro-3-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
  • Bioisosteric Replacement : Substitute the carboxylate with sulfonamide or tetrazole to enhance bioavailability.
  • Metal Coordination : Test Mn(II) or Zn(II) complexes to leverage enhanced stability and redox activity, as seen in analogous azole-metal systems .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., β-catenin for Wnt pathway inhibition). Prioritize docking poses with hydrogen bonds between the carboxylate and active-site residues (e.g., Lys/Lys312 in β-catenin). Validate with MD simulations to assess binding stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.